molecular formula C23H20N4O2 B122778 bisindolylmaleimide iii

bisindolylmaleimide iii

Cat. No.: B122778
M. Wt: 384.4 g/mol
InChI Key: APYXQTXFRIDSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisindolylmaleimide III is a synthetic organic compound that belongs to the class of bisindolylmaleimides. These compounds are known for their biological activities, particularly as inhibitors of protein kinases. This compound has been widely studied for its potential therapeutic applications due to its ability to modulate various cellular processes.

Mechanism of Action

Target of Action

The primary target of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione is 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.

Mode of Action

It is known to interact with its target, pdk1 . The interaction between the compound and PDK1 may result in changes to the kinase’s activity, potentially influencing downstream signaling pathways.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given the role of PDK1 in various signaling pathways, it is plausible that the compound could influence pathways related to cell growth and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisindolylmaleimide III can be synthesized through several methods. One common approach involves the reaction of 2,3-dibromomaleimide with indole derivatives in the presence of a base. This reaction typically occurs in a mixture of tetrahydrofuran (THF) and toluene, yielding this compound in good yields . Another method involves the use of Steglich’s Grignard reaction, where an indole Grignard reagent reacts with a maleimide derivative to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would involve optimizing reaction conditions, purification processes, and ensuring the scalability of the synthesis to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Bisindolylmaleimide III undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole rings.

    Substitution: The indole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typical conditions involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole rings.

Scientific Research Applications

Cancer Therapy

BIM III has been extensively studied for its anticancer properties. Its mechanism of action primarily involves the inhibition of PKC, which plays a crucial role in cell proliferation and survival pathways. The following table summarizes key findings from recent studies on the anticancer effects of BIM III:

Study Findings Mechanism
Demonstrated potent inhibition of tumor cell growth in various cancer lines.Inhibition of PKC activity leading to apoptosis.
Showed efficacy in suppressing xenograft tumor growth in animal models.Direct binding to the SH2 domain of STAT3, inhibiting its phosphorylation.
Identified as a reference compound for bioassays targeting kinase inhibition.Structural modifications enhance selectivity for different PKC isoforms.

BIM III's ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further development as an anticancer agent targeting multiple signaling pathways .

Neuroprotection

Recent studies have also explored the neuroprotective effects of BIM III, particularly in models of neurodegenerative diseases. Research indicates that BIM III can mitigate neuronal cell death caused by oxidative stress and excitotoxicity, potentially through the following mechanisms:

  • Inhibition of Neuroinflammatory Responses : By modulating PKC signaling pathways, BIM III reduces the release of pro-inflammatory cytokines.
  • Protection Against Oxidative Stress : It enhances the expression of antioxidant enzymes, thereby reducing oxidative damage to neurons .

Mechanistic Insights

The biological activities of BIM III are largely attributed to its interaction with various protein kinases beyond PKC, including:

  • STAT3 : Inhibition of STAT3 phosphorylation leads to decreased expression of genes promoting survival and proliferation in cancer cells .
  • Other Kinases : Research indicates that BIM III may also affect other kinases involved in cancer progression and metastasis.

Inhibition of Tumor Growth

A pivotal study demonstrated that a novel analogue of BIM III significantly inhibited tumor growth in xenograft models by targeting the STAT3 signaling pathway. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, showcasing its therapeutic potential .

Neuroprotective Effects

Another case study evaluated the neuroprotective effects of BIM III in an animal model of Alzheimer's disease. The results showed that treatment with BIM III led to reduced neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Biological Activity

Bisindolylmaleimide III (BIM-III) is a member of the bisindolylmaleimide family, known primarily for its role as a selective inhibitor of protein kinase C (PKC). This compound has garnered attention due to its diverse biological activities, particularly in cancer therapy and cellular signaling modulation. This article will explore the biological activity of BIM-III, detailing its mechanisms, effects on various signaling pathways, and implications in therapeutic contexts.

Overview of this compound

BIM-III is characterized by its structural composition, which includes two indole rings and a maleimide moiety. This structure is crucial for its biological activity, particularly in inhibiting protein kinases. The compound has been shown to exhibit selective inhibition against various PKC isoforms, making it a valuable tool in research and potential therapeutic applications.

Property Details
Chemical Name This compound
Molecular Formula C₂₁H₁₈N₂O₂
Purity >98%
Inhibition Profile Selective PKC inhibitor; Competitive NQO2 inhibitor (Ki = 16.5 µM); SLK inhibitor (IC50 = 170 nM); CDK2 inhibitor (IC50 = 2 µM)

Protein Kinase C Inhibition

BIM-III primarily functions as an inhibitor of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis. The inhibition occurs through competitive binding to the ATP-binding site of the enzyme, which prevents phosphorylation of downstream targets involved in cell signaling pathways.

  • IC50 Values :
    • PKCα: IC50 values range from 5 to 70 nM depending on the isoform.
    • Other kinases: Inhibitory concentrations vary significantly, indicating selectivity for specific PKC isoforms over others .

Modulation of Signaling Pathways

BIM-III has been implicated in the modulation of several critical signaling pathways:

  • GSK-3β and Wnt Signaling : BIM-III can influence Wnt signaling by inhibiting GSK-3β, which is pivotal in the regulation of β-catenin levels. This interaction has potential ramifications for cancer progression and treatment resistance .
  • Apoptosis Induction : Studies indicate that BIM-III activates intrinsic and extrinsic apoptotic pathways, promoting cell death in cancer cells. This pro-apoptotic effect is particularly notable in resistant cancer cell lines .
  • Reversal of Multidrug Resistance (MDR) : By modulating PKC-dependent pathways, BIM-III can restore sensitivity to chemotherapeutic agents in drug-resistant cancer cells .

Cancer Therapy Applications

Several studies have demonstrated the efficacy of BIM-III in preclinical models of cancer:

  • Study on Prostate Cancer : A study indicated that BIM-III effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting proliferation markers associated with PKC activation .
  • Breast Cancer Resistance : In vitro studies showed that BIM-III could sensitize breast cancer cells to doxorubicin by reversing MDR mechanisms mediated by PKC signaling pathways .

Comparative Studies with Other Bisindolylmaleimides

Comparative studies among different bisindolylmaleimides highlight BIM-III's unique profile:

Compound PKC Inhibition IC50 (nM) Other Targets Notable Effects
BIM-I10GSK-3βStrong anti-proliferative effects
BIM-II20CDK2Induces apoptosis
BIM-III16.5NQO2, SLKSensitizes cancer cells to chemotherapy

Properties

IUPAC Name

3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYXQTXFRIDSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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